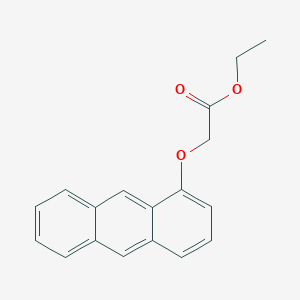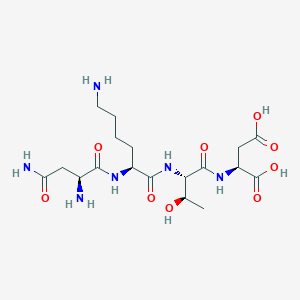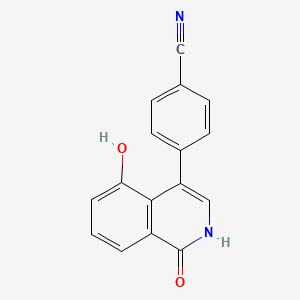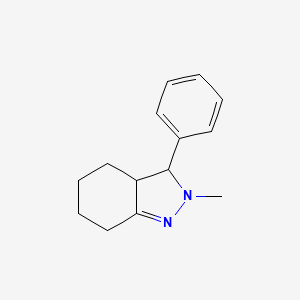![molecular formula C14H15ClN4O2 B12543850 Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate CAS No. 848088-40-4](/img/structure/B12543850.png)
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 3-position and a hydrazone linkage connecting it to an ethyl butanoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate typically involves the reaction of 3-chloroquinoxalin-2-yl hydrazine with ethyl 3-oxobutanoate. The reaction is carried out under reflux conditions in an ethanolic solution. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted quinoxaline derivatives.
科学的研究の応用
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anticancer and antimicrobial agents.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its potential anticancer activity.
類似化合物との比較
Similar Compounds
- Ethyl 3-[2-(3-methylquinoxalin-2-yl)hydrazinylidene]butanoate
- Ethyl 3-[2-(3-fluoroquinoxalin-2-yl)hydrazinylidene]butanoate
- Ethyl 3-[2-(3-bromoquinoxalin-2-yl)hydrazinylidene]butanoate
Uniqueness
Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate is unique due to the presence of the chlorine atom on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
特性
CAS番号 |
848088-40-4 |
|---|---|
分子式 |
C14H15ClN4O2 |
分子量 |
306.75 g/mol |
IUPAC名 |
ethyl 3-[(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C14H15ClN4O2/c1-3-21-12(20)8-9(2)18-19-14-13(15)16-10-6-4-5-7-11(10)17-14/h4-7H,3,8H2,1-2H3,(H,17,19) |
InChIキー |
CHURHXHZLNWFHV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=NNC1=NC2=CC=CC=C2N=C1Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)



![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

